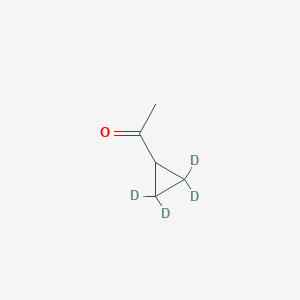
Cyclopropyl-2,2,3,3-D4 methyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl-2,2,3,3-D4 methyl ketone is a deuterated analog of cyclopropyl methyl ketone. This compound is characterized by the presence of deuterium atoms at the 2, 2, 3, and 3 positions of the cyclopropyl ring. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is used in various scientific research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl-2,2,3,3-D4 methyl ketone typically involves the chlorination of 2-acetyl-gamma-butyrolactone to obtain 5-chloro-2-pentanone, followed by cyclization with caustic soda (sodium hydroxide) to yield the desired product . The reaction conditions include:
Chlorination: 2-acetyl-gamma-butyrolactone is reacted with hydrochloric acid to produce 5-chloro-2-pentanone.
Cyclization: The 5-chloro-2-pentanone undergoes a ring-closure reaction with sodium hydroxide to form cyclopropyl methyl ketone.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and cyclization steps, with careful control of reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Cyclopropyl-2,2,3,3-D4 methyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropyl ring can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropyl derivatives .
科学的研究の応用
Cyclopropyl-2,2,3,3-D4 methyl ketone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the study of reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace biochemical pathways due to the presence of deuterium.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of cyclopropyl-2,2,3,3-D4 methyl ketone involves its interaction with various molecular targets. The deuterium atoms in the compound can influence reaction kinetics and stability, leading to unique pathways and effects. The compound’s cyclopropyl ring is highly strained, making it reactive and capable of undergoing ring-opening reactions .
類似化合物との比較
Similar Compounds
Cyclopropyl methyl ketone: The non-deuterated analog of cyclopropyl-2,2,3,3-D4 methyl ketone.
Cyclopropyl ethyl ketone: Similar structure but with an ethyl group instead of a methyl group.
Cyclopropyl phenyl ketone: Contains a phenyl group attached to the cyclopropyl ring.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct physical and chemical properties. These properties make it valuable in research applications where isotope effects are studied.
特性
CAS番号 |
350818-63-2 |
|---|---|
分子式 |
C5H8O |
分子量 |
88.14 g/mol |
IUPAC名 |
1-(2,2,3,3-tetradeuteriocyclopropyl)ethanone |
InChI |
InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3/i2D2,3D2 |
InChIキー |
HVCFCNAITDHQFX-RRVWJQJTSA-N |
異性体SMILES |
[2H]C1(C(C1([2H])[2H])C(=O)C)[2H] |
正規SMILES |
CC(=O)C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)

![Quinoxalino[2,3-b]phenazine](/img/structure/B12349049.png)
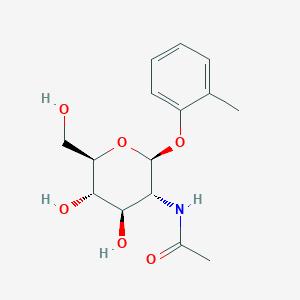
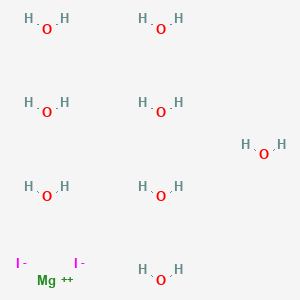
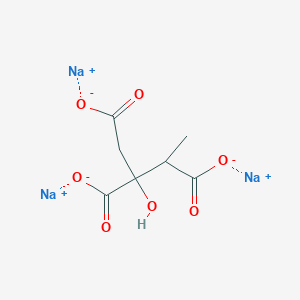
![N-(5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide](/img/structure/B12349060.png)

![7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid](/img/structure/B12349062.png)

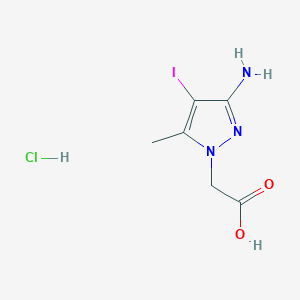
![1,7a-Dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B12349074.png)

